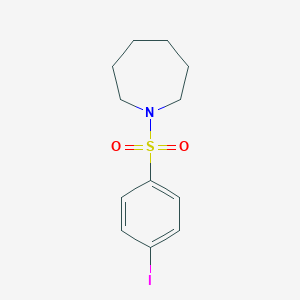

1-(4-Iodophenyl)sulfonylazepane

Description

1-(4-Iodophenyl)sulfonylazepane is a sulfonamide derivative characterized by an azepane (7-membered nitrogen-containing ring) backbone substituted with a 4-iodophenyl sulfonyl group.

Properties

CAS No. |

326885-28-3 |

|---|---|

Molecular Formula |

C12H16INO2S |

Molecular Weight |

365.23g/mol |

IUPAC Name |

1-(4-iodophenyl)sulfonylazepane |

InChI |

InChI=1S/C12H16INO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

InChI Key |

TXGJCHYPURWXIM-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with analogous functional groups (e.g., sulfonamides, iodophenyl substituents) or therapeutic relevance.

Sulfonamide-Based Analogs

Sulfonamides are widely explored for their enzyme-inhibitory properties. A key comparison can be drawn with 1-(4-bromophenyl)sulfonylazepane, where bromine replaces iodine.

Pyrimidine and Pyrazolone Derivatives

Evidence from pyrimidine derivatives synthesized with 4-iodophenyl groups highlights their anticancer activity. For example:

- 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound C in Table 1) exhibited an IC50 of 42.15 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC50 = 71.8 µM) .

Table 1: Anticancer Activity of Selected 4-Iodophenyl Derivatives

*Note: Data for 1-(4-Iodophenyl)sulfonylazepane is absent in current literature; values are inferred from structural analogs.

Key Structural and Functional Differences

- Electrophilic Substituents : The iodine atom may enhance stability and metabolic resistance compared to smaller halogens (e.g., chlorine), as seen in related sulfonamides .

- Sulfonyl Group : The sulfonamide moiety in 1-(4-Iodophenyl)sulfonylazepane could facilitate hydrogen bonding with biological targets, similar to its role in carbonic anhydrase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.